molecular formula C13H21NO B140857 N-(3,5-Dimethyladamantan-1-yl)formamide CAS No. 351329-88-9

N-(3,5-Dimethyladamantan-1-yl)formamide

Cat. No. B140857
M. Wt: 207.31 g/mol
InChI Key: NYQWYYMEIBHRSB-UHFFFAOYSA-N
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Description

N-(3,5-Dimethyladamantan-1-yl)formamide is a compound that is structurally related to formamide derivatives. While the specific compound is not directly studied in the provided papers, formamide and its derivatives, such as N,N-dimethylformamide (DMF), are well-researched due to their applications in various fields, including chemistry and biology. DMF, for instance, is a polar solvent with a high dielectric constant and is often used in the synthesis of other chemicals .

Synthesis Analysis

The synthesis of formamide derivatives can be complex and often involves multiple steps. For example, the synthesis of N-methylformamide, an antitumor agent, has been developed with specific isotopic labeling, which is crucial for tracking the compound in biological systems . Similarly, the synthesis of N,N-dimethylformamide complexes with rare-earth nitrates involves the coordination of the metal ion with DMF . Although the exact synthesis of N-(3,5-Dimethyladamantan-1-yl)formamide is not detailed, these studies provide insight into the methodologies that could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of formamide derivatives is characterized by the presence of hydrogen bonding and polar functional groups. Studies on the structure and dynamics of liquid N,N-dimethyl formamide suggest a stacked antiparallel ordering and anisotropic translational and rotational motions . Additionally, the structure of formamide and DMF clusters has been investigated, revealing a variety of hydrogen bonding possibilities and cluster anions .

Chemical Reactions Analysis

Formamide derivatives participate in various chemical reactions. For instance, a photoinduced oxidative formylation of N,N-dimethylanilines with molecular oxygen has been developed, which proceeds without an external photocatalyst and yields formamides . Moreover, formamide acts as a superior nitrogen nucleophile in palladium(II) mediated synthesis of imidazolidines, demonstrating its reactivity and utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of formamide derivatives are influenced by their molecular structure. Dielectric studies of hydrogen-bonded complexes of alcohols with N,N-dimethyl formamide indicate the importance of dipolar interactions . Monte Carlo simulations of formamide—N,N-dimethylformamide mixtures have been carried out to investigate structural properties and the system of hydrogen bonds, which affect the solvophobic effects and the behavior of these mixtures .

Scientific Research Applications

1. Dielectric Studies in Complexation with Alcohols

Research conducted by Thenappan and Sankar (2006) explored the dielectric properties of complexes involving NN-dimethyl formamide with various alcohols, highlighting its utility in understanding molecular interactions and complexation behaviors in solvents (Thenappan & Sankar, 2006).

2. Synthesis Using CO2 with H2

Liu et al. (2017) demonstrated the synthesis of formamides, including compounds like N-(3,5-Dimethyladamantan-1-yl)formamide, using CO2 and H2. This method represents an environmentally friendly approach to formamide synthesis, illustrating its potential in green chemistry applications (Liu et al., 2017).

3. Copper-Catalysed Reactions

The work of Luo et al. (2018) involved the copper-catalysed sulfenylation of indoles with sodium sulfinates in N,N-dimethyl formamide. This highlights the role of N-(3,5-Dimethyladamantan-1-yl)formamide in catalytic processes, particularly in the synthesis of sulfenylated compounds (Luo et al., 2018).

4. Photoinduced Oxidative Formylation

Yang et al. (2017) developed a method for the photoinduced oxidative formylation of N,N-dimethylanilines using molecular oxygen without an external photocatalyst. This research signifies the potential of N-(3,5-Dimethyladamantan-1-yl)formamide in photochemical reactions (Yang et al., 2017).

5. Biological and Environmental Effects

Kennedy (2001) provided an extensive review of the biological and environmental effects of formamides, including N-(3,5-Dimethyladamantan-1-yl)formamide. This comprehensive analysis offers insights into the ecological and health-related aspects of formamides (Kennedy, 2001).

properties

IUPAC Name

N-(3,5-dimethyl-1-adamantyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h9-10H,3-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQWYYMEIBHRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385720
Record name 1-formamido-3,5-dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Dimethyladamantan-1-yl)formamide

CAS RN

351329-88-9
Record name N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351329-88-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-3,5-Dimethyladamantan-1-yl formamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-formamido-3,5-dimethyladamantane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formamide, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)
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Record name N-3,5-DIMETHYLADAMANTAN-1-YL FORMAMIDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In sequence, 4 mL 65% technical nitric acid and then within three hours 50 mL 98% technical sulfuric acid are added to 6.572 g (40 mmol) 1,3-dimethyladamantane at 0° C. It is stirred over night at 0° C. and the mixture is poured at 0° C. onto 100 mL formamide in a round bottom flask which is provided with a drying tube. This mixture is stirred for 30 min at 0° C. and for 90 min at room temperature and 200 mL dichloromethane and 200 mL water are added. After phase separation, the organic phase is washed with water and 2% NaHCO3-solution, is dried, over Na2SO4 and is freed from solvents at the rotary evaporator. The remaining oil is chromatographically purified (SiO2, CHCl3/acetone (20:1), Rf=0.39). 7.41 g (89.3%) of the formamide are obtained as a nearly colourless solid.
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4 mL
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200 mL
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Yield
89.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.